molecular formula C11H13ClO B1455810 {1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol CAS No. 1427379-06-3

{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol

Cat. No.: B1455810
CAS No.: 1427379-06-3
M. Wt: 196.67 g/mol
InChI Key: UUIIQBKUMVZFAZ-UHFFFAOYSA-N
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Description

{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol, with the molecular formula C11H13ClO, is a chiral alcohol compound of significant interest in agrochemical research . Its primary research value lies in its function as a fungistatic agent, demonstrating notable activity against the economically significant phytopathogen Botrytis cinerea , which causes grey mould in over 235 plant species . Studies focus on investigating the compound's antifungal properties and the subsequent detoxification pathways employed by the fungus, which involves oxidation to the corresponding ketone, {1-[(4-chlorophenyl)methyl]cyclopropyl}methanone . This makes it a valuable probe for understanding fungal resistance mechanisms. The compound can be prepared in enantiomerically pure forms through both biocatalytic and chemical synthetic methods, such as lipase-mediated hydrolysis or oxazaborolidine-mediated reduction, allowing for stereoselectivity studies in biological activity . Researchers utilize this chemical to develop novel, selective fungicides and to explore the interaction between synthetic antifungal agents and pathogenic fungi . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIIQBKUMVZFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234500
Record name Cyclopropanemethanol, 1-[(4-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-06-3
Record name Cyclopropanemethanol, 1-[(4-chlorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanol, 1-[(4-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route and Conditions

A patented method (US9227900B2) describes preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone as a key intermediate, which can be further reduced to the target alcohol. The process involves:

  • Starting with α-alkoxy p-chlorobenzyl phosphonate (II) and cyclopropyl methyl ketone subjected to a Horner-Wadsworth-Emmons reaction in the presence of a base.
  • Hydrolysis of the alkoxy propylene derivative (III) under acidic conditions (preferably hydrochloric acid) in a water or mixed aqueous-organic solvent medium.
  • Reaction temperatures range from 0°C to 40°C, typically 10–30°C for the initial reaction and 20–40°C for hydrolysis.
  • Reaction times vary from 2 to 10 hours depending on the step.

Reaction Medium and Acid Catalysts

  • Solvents include water, methanol, ethanol, isopropanol, tert-butanol, dichloromethane, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide, or toluene.
  • Acid catalysts for hydrolysis include hydrochloric acid (preferred), sulfuric acid, acetic acid, phosphoric acid, or potassium dihydrogen phosphate.

Summary Table of Conditions

Step Reagents/Intermediates Solvent(s) Temperature (°C) Time (h) Notes
Horner-Wadsworth-Emmons α-Alkoxy p-chlorobenzyl phosphonate + cyclopropyl methyl ketone Organic solvent or mixed 0–40 (prefer 10–30) 2–8 Base catalyzed reaction
Hydrolysis of alkoxy propylene Acid (HCl preferred) Water or water + organic solvent 20–40 3–10 Acidic hydrolysis to ketone

Grignard Reaction-Based Preparation

Process Description

Another industrially viable route involves Grignard reactions using 2-chlorobenzyl chloride and 1-chloro-1-chloroacetylcyclopropane, as detailed in patent US20200399236A1. Key points include:

  • Formation of the Grignard reagent from 2-chlorobenzyl chloride and magnesium in a solvent system of methyl tetrahydrofuran and toluene.
  • Reaction temperature control and solvent ratio (methyl tetrahydrofuran:toluene between 1:5 and 5:1, preferably 1:3 to 3:1) to minimize byproduct formation.
  • Subsequent reaction with 1,2,4-triazole and base to form intermediates.
  • The process reduces dimer byproducts to less than 1%, improving yield and scalability.

Solvent Recovery and Industrial Viability

  • Solvents used can be recovered and recycled, enhancing environmental and economic aspects.
  • The process is suitable for large-scale manufacturing due to reduced side products and efficient purification steps.

Reaction Conditions Summary

Step Reagents Solvent System Temperature (°C) Time (h) Notes
Grignard reagent formation 2-chlorobenzyl chloride + Mg Methyl tetrahydrofuran + toluene Ambient Variable Solvent ratio critical for yield
Reaction with 1,2,4-triazole Grignard intermediate + triazole + base Organic solvent (e.g., DMF) 80–85 3 Base: alkali hydroxides, carbonates
Purification and crystallization Toluene, methanol 70°C for washing, crystallization Variable Variable High purity product (~98%)

Asymmetric and Biocatalytic Preparation Methods

Enantioselective Synthesis

Research published in 2018 (LookChem source) highlights asymmetric preparation of 1-(4′-chlorophenyl)-1-cyclopropylmethanol using:

  • Lipase-mediated hydrolysis achieving 98% enantiomeric excess (ee) and 85.5% yield for the (R)-enantiomer.
  • Baker’s yeast fermentation producing the (S)-enantiomer with 96% ee but lower conversion (~12%).

Biotransformation and Detoxification Studies

  • The phytopathogen Botrytis cinerea can biotransform the compound, indicating metabolic pathways relevant to its antifungal activity.
  • Such biocatalytic methods provide stereoselective access to enantiopure forms important for biological activity.

Chlorination and Substitution on Cyclopropylethanol

Chlorination Using Thionyl Chloride

A Chinese patent (CN103044230B) describes preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone via:

  • Conversion of 1-cyclopropylethanol to the corresponding chloro derivative by slow addition of thionyl chloride at 10°C over 30–60 minutes.
  • Reaction times of approximately 4 hours at 10°C.
  • Post-reaction removal of excess thionyl chloride and HCl under reduced pressure, followed by aqueous washes and drying.

Process Details Table

Reagent Conditions Yield/Notes
1-cyclopropylethanol + SOCl2 10°C, 30–60 min addition, 4 h reaction Efficient chlorination to chloro derivative
Work-up Reduced pressure removal, water wash, drying Purified intermediate for further synthesis

Summary Table of Preparation Methods

Method Key Intermediates/Reagents Reaction Type Conditions Summary Yield/Purity Notes
α-Alkoxy p-chlorobenzyl phosphonate route α-alkoxy p-chlorobenzyl phosphonate + cyclopropyl methyl ketone Horner-Wadsworth-Emmons + Acid hydrolysis 0–40°C, 2–10 h, acidic hydrolysis in water/organic solvent High purity ketone intermediate Well-documented, versatile
Grignard reaction route 2-chlorobenzyl chloride + Mg + 1-chloro-1-chloroacetylcyclopropane Grignard + substitution + base-mediated reaction Ambient to 85°C, solvent system methyl THF/toluene ~98% purity product, low byproducts Industrially scalable, solvent recycling
Asymmetric/biocatalytic methods Lipase, baker’s yeast, oxazaborolidine catalysts Enzymatic reduction/fermentation Mild conditions, enzymatic specificity High ee (96–99%), moderate yield Provides enantiopure compounds
Chlorination of cyclopropylethanol 1-cyclopropylethanol + thionyl chloride Chlorination 10°C, 4 h, slow addition Efficient intermediate formation Useful for preparing chloro intermediates

Research Findings and Industrial Significance

  • The α-alkoxy phosphonate route offers a robust chemical synthesis with well-controlled reaction parameters and broad solvent compatibility.
  • Grignard-based methods provide industrial feasibility with solvent recycling and minimized side products, crucial for large-scale production.
  • Asymmetric and biocatalytic approaches enable access to enantiomerically pure forms, important for biological activity and reduced toxicity.
  • Chlorination of cyclopropylethanol intermediates is a critical preparative step for further functionalization.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethylamine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of {1-[(4-Chlorophenyl)methyl]cyclopropyl}aldehyde or {1-[(4-Chlorophenyl)methyl]cyclopropyl}carboxylic acid

    Reduction: Formation of {1-[(4-Chlorophenyl)methyl]cyclopropyl}methylamine

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate the activity of enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Table 1: Aromatic Substituent Effects

Compound Substituent Molecular Weight (g/mol) Key Property
Target Compound Cl 196.68 High lipophilicity
(4-Bromophenyl)(cyclopropyl)methanol Br 227.1 Strong halogen bonding
(trans-2-(4-Methylphenyl)cyclopropyl)methanol CH₃ 162.23 Enhanced hydrophobicity

Functional Group Modifications

The hydroxymethyl group in the target compound contrasts with other derivatives:

  • Methanone-Piperazine (): 1-(4-Chlorophenyl)cyclopropylmethanone derivatives replace the hydroxymethyl with a ketone-linked piperazine. This modification introduces basicity and hydrogen-bonding capacity, correlating with anticancer (e.g., 3a, 3c) and antituberculosis (3a–3c) activities .
  • Ethanol (): 1-(4-Methylphenyl)-1-cyclopropyl ethanol (C₁₂H₁₆O) has a longer alcohol chain, which may increase steric bulk and reduce metabolic oxidation rates compared to methanol derivatives .

Cyclopropane Substitution Patterns

    Biological Activity

    {1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol, a compound with notable structural properties, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antifungal, and anticancer properties, as well as insights from recent research findings.

    Chemical Structure and Properties

    The compound is characterized by a cyclopropyl ring attached to a chlorophenyl group and a hydroxymethyl moiety. This unique structure contributes to its interaction with biological macromolecules, making it a candidate for various therapeutic applications.

    Antimicrobial Activity

    Recent studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit activity against a range of pathogens, including both gram-positive and gram-negative bacteria.

    The antimicrobial effects are thought to arise from the compound's ability to inhibit bacterial cell wall synthesis and generate reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells. This dual mechanism enhances its efficacy against resistant strains.

    Case Studies

    • Antibacterial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 20 µg/mL, suggesting strong antibacterial properties .
    • Antifungal Activity : The compound also demonstrated antifungal effects against Candida albicans, with an observed minimum inhibitory concentration (MIC) of 15 µg/mL .

    Anticancer Activity

    The potential anticancer properties of this compound have been explored in several studies.

    In Vitro Studies

    Research involving human cancer cell lines has shown that the compound can induce apoptosis in breast cancer cells (MDA-MB-435) at concentrations ranging from 10 to 80 µg/mL. Notably, two derivatives exhibited significant cytotoxicity .

    The anticancer activity is attributed to the compound's ability to disrupt cellular signaling pathways involved in cell proliferation and survival. It may also enhance the production of ROS, leading to increased apoptosis in cancer cells.

    Summary of Biological Activities

    Activity Pathogen/Cell Line Concentration (µg/mL) Outcome
    AntibacterialStaphylococcus aureus20Significant inhibition
    AntibacterialEscherichia coli20Significant inhibition
    AntifungalCandida albicans15MIC observed
    AnticancerMDA-MB-435 (breast cancer)10 - 80Induced apoptosis

    Q & A

    Q. Basic Research Focus

    • X-ray crystallography : Resolves absolute configuration and intramolecular hydrogen bonds (e.g., O–H⋯N interactions with bond lengths <3.07 Å) .
    • NMR spectroscopy : ¹H-¹H NOESY identifies spatial proximity of substituents, while ¹³C NMR confirms cyclopropane ring integrity.

    Q. Advanced Research Focus

    • Dynamic NMR : Detects conformational flexibility of the cyclopropane ring at varying temperatures.
    • SC-XRD (Single-Crystal X-ray Diffraction) : Maps non-covalent interactions (e.g., N–H⋯Cl hydrogen bonds forming helical chains) .

    What in vitro assays are appropriate for evaluating the antimicrobial or enzyme inhibitory potential of this compound derivatives?

    Q. Advanced Research Focus

    • Enzyme inhibition assays : For 11β-HSD1, use recombinant enzyme preparations with cortisol/cortisone conversion monitored via LC-MS .
    • Antimicrobial testing : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative strains. Include cytotoxicity assays (e.g., HEK293 cells) to assess selectivity .

    How can researchers address discrepancies in biological activity data between structurally similar analogs in this chemical series?

    Q. Advanced Research Focus

    • Conformational analysis : Use computational tools (e.g., DFT) to compare energy-minimized structures. Rotational isomers (e.g., 180° core rotation) may explain divergent activities .
    • Crystallographic overlays : Superimpose X-ray structures of analogs to identify critical binding motifs.
    • Proteomic profiling : Identify off-target interactions via thermal shift assays or affinity chromatography .

    What strategies are effective in minimizing racemization during the synthesis of enantiomerically pure forms of this compound?

    Q. Advanced Research Focus

    • Chiral auxiliaries : Use enantiopure amines or alcohols to direct stereochemistry during cyclopropanation .
    • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL derivatives) in transition metal-catalyzed reactions.
    • Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis .

    What computational modeling approaches are suitable for predicting the binding affinity of this compound to target enzymes like 11β-HSD1?

    Q. Advanced Research Focus

    • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with catalytic residues (e.g., Ser170 in 11β-HSD1) .
    • MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories (GROMACS/AMBER).
    • Free-energy perturbation (FEP) : Quantify ΔΔG values for cyclopropane-modified analogs .

    How can environmental sustainability be integrated into the synthesis and disposal processes of this compound?

    Q. Advanced Research Focus

    • Biocatalysis : Replace traditional reductants (NaBH₄) with whole-cell systems (e.g., Daucus carota) for enantioselective reductions .
    • Green solvents : Use ethanol/water mixtures instead of THF to reduce waste.
    • Lifecycle assessment (LCA) : Quantify environmental impact from synthesis to degradation, focusing on chlorinated byproduct mitigation .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    {1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol
    Reactant of Route 2
    {1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol

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